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2,3-Diethylpyrazine - 15707-24-1

2,3-Diethylpyrazine

Catalog Number: EVT-293122
CAS Number: 15707-24-1
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3-Diethylpyrazine is a heterocyclic organic compound classified as a pyrazine derivative. It is naturally present in various foods and beverages, contributing to their characteristic aroma. 2,3-Diethylpyrazine is also added as a flavoring agent to enhance the sensory profile of processed foods and tobacco products. [, , , , ]

Source and Classification

2,3-Diethylpyrazine can be derived from various natural sources, particularly in food products where it contributes to flavor profiles. It is synthesized through both natural biosynthetic pathways and chemical methods. The classification of 2,3-diethylpyrazine falls under organic chemistry, specifically within the domain of nitrogen-containing heterocycles.

Synthesis Analysis

The synthesis of 2,3-diethylpyrazine can occur through several methods:

  1. Chemical Synthesis: Traditional synthetic routes often involve the reaction of ethylamine with diketones or other carbonyl compounds under acidic or basic conditions.
  2. Biosynthesis: Recent studies have highlighted biosynthetic pathways involving microbial fermentation. For instance, certain strains of Bacillus subtilis have been shown to produce pyrazines from amino acids through metabolic pathways that include the Maillard reaction, where amino acids react with reducing sugars under heat to form various pyrazines including 2,3-diethylpyrazine .
  3. Chemoenzymatic Methods: Innovative methods utilize enzymes to catalyze reactions that lead to the formation of pyrazines from simpler precursors like amino acids and aldehydes. For example, the conversion of L-threonine into pyrazines through specific enzymatic pathways has been documented .

Technical Parameters

  • Temperature control is crucial during synthesis to optimize yields.
  • Reaction time varies depending on the method but typically ranges from a few hours to several days.
Molecular Structure Analysis

The molecular structure of 2,3-diethylpyrazine consists of a six-membered ring containing two nitrogen atoms at opposite positions (1 and 4). The structure can be represented as follows:

C8H10N2\text{C}_8\text{H}_{10}\text{N}_2

Structural Features

  • Molecular Weight: Approximately 150.18 g/mol.
  • Bond Angles: The bond angles around the nitrogen atoms are approximately 120°, characteristic of sp² hybridization.
  • Geometry: The molecule exhibits a planar geometry due to the aromatic nature of the pyrazine ring.
Chemical Reactions Analysis

2,3-Diethylpyrazine participates in various chemical reactions:

  1. Oxidation Reactions: It can be oxidized using agents like sodium dichromate in acetic acid to yield corresponding acyl derivatives such as 2-acetyl-3-ethylpyrazine .
  2. Halogenation: The compound can undergo halogenation reactions where it reacts with halogenating agents to form halogenated derivatives.
  3. Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones under acidic conditions to form more complex structures.

Technical Parameters

  • Typical reaction temperatures range from 40°C to 120°C depending on the desired product.
  • Reaction times vary from several hours to days based on the complexity of the reaction.
Mechanism of Action

The mechanism by which 2,3-diethylpyrazine exerts its effects—particularly in flavor and aroma—can be attributed to its ability to interact with olfactory receptors in humans. The compound's structure allows it to bind effectively with specific receptors responsible for detecting savory and nutty flavors.

Relevant Data

  • Studies have shown that pyrazines contribute significantly to the sensory properties of foods, influencing consumer preferences based on their volatile nature .
  • Quantitative analyses indicate that even trace amounts can significantly affect flavor perception.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic nutty and roasted aroma.
  • Boiling Point: Approximately 170°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Relatively stable under normal conditions but can decompose under extreme heat or in the presence of strong oxidizing agents.

Relevant Data

  • Melting point data is not widely reported but is inferred based on similar compounds within the pyrazine family.
Applications

2,3-Diethylpyrazine finds applications across various fields:

Introduction to 2,3-Diethylpyrazine

Chemical Identity and Structural Characteristics

2,3-Diethylpyrazine (CAS Registry Number: 15707-24-1) is an alkylated heterocyclic compound belonging to the pyrazine family. Its systematic IUPAC name is 2,3-diethylpyrazine, with a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. Structurally, it features a six-membered aromatic ring containing two nitrogen atoms at para positions (1 and 4), with ethyl substituents (-CH₂-CH₃) at the 2 and 3 carbon positions [4] [6]. This symmetrical substitution pattern contributes to its distinct physicochemical properties, including a boiling point of 180–182°C (at 760 mm Hg), a density of 0.963 g/mL at 25°C, and a refractive index of 1.495–1.499 [4] [8]. The compound exhibits moderate water solubility (estimated at 4,458 mg/L at 25°C) and a predicted logP value of 1.73, indicating moderate lipophilicity [6] [9]. Spectroscopic characterization reveals a UV absorption maximum at approximately 273 nm, consistent with its conjugated aromatic system [9]. Its nuclear magnetic resonance (NMR) spectrum displays characteristic signals for the pyrazine ring protons (δ 8.35–8.45 ppm) and ethyl group protons (methyl: δ 1.30–1.35 ppm; methylene: δ 2.70–2.80 ppm) [6].

Table 1: Fundamental Physicochemical Properties of 2,3-Diethylpyrazine

PropertyValueReference Source
CAS Registry Number15707-24-1 [4] [8]
Molecular FormulaC₈H₁₂N₂ [6] [9]
Average Molecular Weight136.19 g/mol [6] [9]
Boiling Point180–182°C (760 mm Hg) [4] [8]
Density (25°C)0.963 g/mL [4]
Refractive Index (n20/D)1.495–1.499 [8]
Estimated logP1.73 [9]
SMILES NotationCCC1=C(CC)N=CC=N1 [6] [9]

Historical Development of Alkylpyrazine Research

Research into alkylpyrazines began intensively in the mid-1960s as analytical techniques advanced sufficiently to identify trace volatile compounds in complex matrices like foods and tobacco. The initial focus centered on elucidating the aroma profiles of thermally processed foods, particularly roasted cocoa beans [5]. 2,3-Diethylpyrazine was first identified as a significant flavor component in tobacco smoke and fermented foods during this era [6] [7]. Its industrial significance grew with the discovery of its potent sensory properties and its role in the Maillard reaction—a non-enzymatic browning process critical for flavor generation during cooking, roasting, and fermentation [3] [5].

By the 1970s and 1980s, the tobacco industry recognized the potential of alkylpyrazines, including 2,3-diethylpyrazine, to enhance the sensory appeal of "light" cigarettes. Internal industry documents reveal its deliberate incorporation into products like Marlboro Lights to compensate for diminished flavor and impact resulting from reduced tar and nicotine yields [7]. This period also saw the compound being listed as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA No. 3136), sanctioning its use as a flavor additive in foods [4] [8]. Concurrently, advancements in extraction and chromatography (like Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry, SPME-GC-MS) enabled more sensitive detection and quantification of trace pyrazines in diverse food systems [3].

Table 2: Historical Milestones in Alkylpyrazine Research and Application

Time PeriodKey DevelopmentSignificance
Mid-1960sIdentification of alkylpyrazines in cocoa and roasted foodsEstablished the link between pyrazines and characteristic aromas in thermally processed foods
1970sStructural elucidation and sensory characterization of 2,3-diethylpyrazineEnabled targeted use as a flavor additive; GRAS status awarded (FEMA 3136)
1980s–1990sTobacco industry incorporates pyrazines into "light" cigarette formulationsUsed to enhance sensory acceptance of reduced-tar products (e.g., Marlboro Lights)
2000s–PresentAdvanced analytical methods (SPME-GC-MS, HPLC) for trace pyrazine analysis in foodsImproved understanding of formation pathways and occurrence in fermented and roasted products

Natural Occurrence in Food Systems

2,3-Diethylpyrazine occurs naturally as a volatile aroma constituent in a wide array of raw and processed foods, typically formed through microbial metabolism during fermentation or via thermal reactions like the Maillard reaction and Strecker degradation during roasting, baking, or frying. Its concentration, though often low (ranging from parts-per-billion to parts-per-million levels), is sensorially significant due to its low odor threshold [3] [9].

Fermented Products:

  • Cocoa & Chocolate: Generated during the fermentation and roasting stages of cocoa beans. Its presence, alongside other alkylpyrazines (e.g., tetramethylpyrazine), contributes to the deep, nutty, roasted notes characteristic of high-quality chocolate [5].
  • Vinegar: Identified as a key flavor component in traditionally brewed vinegars (e.g., Chinese grain vinegar), formed during microbial fermentation and aging processes [2].
  • Soy Sauce (Shoyu) & Fermented Soy Products: Imparts characteristic savory, nutty nuances [6] [9].

Thermally Processed Foods:

  • Roasted Nuts & Seeds: A key component of roasted sesame seed aroma [6] [9].
  • Potatoes: Imparts characteristic nutty, earthy notes to baked and fried potato products [6] [9].
  • Cereals & Baked Goods: Found in bread crusts, breakfast cereals, and crispbread, formed via Maillard reactions between reducing sugars and amino acids during baking or toasting [3] [9].
  • Meats: Generated during roasting or grilling, contributing to savory meaty flavors [3].

Table 3: Natural Occurrence of 2,3-Diethylpyrazine in Select Food Products

Food CategorySpecific ExamplesFormation PathwaySensory Contribution
Cocoa & Chocolate ProductsFermented cocoa beans, Dark chocolateMicrobial fermentation followed by roastingNutty, roasted, earthy notes
Traditional VinegarsChinese grain vinegarMicrobial metabolism during fermentation/agingComplexity to overall flavor profile
Roasted Seeds/NutsSesame seeds, Roasted filberts (hazelnuts)Maillard reaction during roastingDominant roasted nutty aroma
Potato ProductsBaked potato, French friesThermal processing (baking, frying)Earthy, nutty, potato-like flavor
Cereal ProductsBreakfast cereals, Crispbread, Malt, WortMaillard reaction during baking/toasting/maltingRoasted, cereal-like notes
Fermented CondimentsSoy sauce (Shoyu)Microbial fermentation of soy and wheatSavory, nutty nuances

Properties

CAS Number

15707-24-1

Product Name

2,3-Diethylpyrazine

IUPAC Name

2,3-diethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3

InChI Key

GZXXANJCCWGCSV-UHFFFAOYSA-N

SMILES

CCC1=NC=CN=C1CC

Solubility

soluble in water, soluble in oils, organic solvents
miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=NC=CN=C1CC

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